ピリベジル
概要
説明
ピリベジルはピペラジン誘導体であり、抗パーキンソン病薬です。 ドーパミンD2およびD3受容体アゴニストとして作用し、α-2アドレナリン受容体拮抗作用も持ちます 。 ピリベジルは、単剤療法またはレボドパとの併用療法として、パーキンソン病の治療に使用されます 。 また、高齢者の認知機能障害、若年患者のめまい、網膜虚血症状の治療にも使用されています .
2. 製法
合成経路と反応条件: ピリベジルは、ピペラジンとピリミジン誘導体の反応を含む多段階プロセスによって合成することができます。 ピリベジル徐放錠の製法は、次の手順に従います :
- 微粒子サイズのピリベジル、親水性骨格材料、疎水性骨格材料を篩い分けします。
- 篩い分けした材料を充填剤、結合剤、潤滑剤と混合します。
- 混合物を錠剤に圧縮します。
工業的生産方法: ピリベジルの工業的生産は、上記と同様の手順を使用して大規模合成を行い、最終製品の均一性と純度を確保するために追加の品質管理を実施することで行われます .
科学的研究の応用
作用機序
ピリベジルは、ドーパミンD2およびD3受容体における部分的アゴニストとして、およびα-2アドレナリン受容体における拮抗薬として作用することで効果を発揮します 。 この二重作用は、パーキンソン病の症状を管理するために重要な脳内のドーパミンレベルの調節に役立ちます 。 分子標的は、さまざまな神経経路に関与するドーパミン受容体とアドレナリン受容体です .
類似化合物:
プラミペキソール: パーキンソン病の治療に使用される別のドーパミンアゴニスト。
ロピニロール: 同様の用途を持つ非エルゴット系ドーパミンアゴニスト。
アポモルフィン: パーキンソン病の症状の急性管理に使用されるドーパミンアゴニスト。
比較: ピリベジルは、ドーパミン受容体とアドレナリン受容体に対する二重作用によって特徴付けられ、より幅広い治療効果をもたらします 。 プラミペキソールやロピニロールとは異なり、ピリベジルはα-2アドレナリン受容体拮抗作用も持ち、より幅広い症状の治療に効果的です .
生化学分析
Biochemical Properties
Piribedil acts as a D2 and D3 receptor agonist . It also has α2-adrenergic antagonist properties . This means that Piribedil interacts with these receptors, influencing their activity and the biochemical reactions they are involved in .
Cellular Effects
Piribedil has been shown to have various effects on cells. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to improve parkinsonian motor symptoms in animal models .
Molecular Mechanism
Piribedil exerts its effects at the molecular level through its action as a D2 and D3 receptor agonist . This means that it binds to these receptors, activating them and influencing the biochemical reactions they are involved in .
Temporal Effects in Laboratory Settings
In a case report, a patient experienced serious concomitant hypotension and bradycardia two hours after taking 100 mg of Piribedil . This suggests that the effects of Piribedil can change over time, and that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Animal models support the efficacy of Piribedil to improve parkinsonian motor symptoms
Metabolic Pathways
Piribedil undergoes extensive liver metabolism, primarily through demethylation, p-hydroxylation, and N-oxidation . This results in several metabolites, one of which is pharmacologically active . The metabolites are excreted via the kidney .
Transport and Distribution
準備方法
Synthetic Routes and Reaction Conditions: Piribedil can be synthesized through a multi-step process involving the reaction of piperazine with pyrimidine derivatives. The preparation method for piribedil sustained-release tablets involves the following steps :
- Sieving small-particle-size piribedil, hydrophilic framework material, and hydrophobic framework material.
- Mixing the sieved materials with a filler, binder, and lubricant.
- Compressing the mixture into tablets.
Industrial Production Methods: Industrial production of piribedil involves large-scale synthesis using similar steps as mentioned above, with additional quality control measures to ensure the consistency and purity of the final product .
化学反応の分析
反応の種類: ピリベジルは、以下を含むさまざまな化学反応を起こします。
酸化: ピリベジルは、特定の条件下で酸化されて対応する酸化生成物を形成することができます。
還元: 還元反応は、ピリベジルをその還元型に変換することができます。
置換: ピリベジルは、官能基が他の基に置き換わる置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤。
置換: 目的の置換に応じて、さまざまな求核剤や求電子剤。
主な生成物: これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。たとえば、酸化によって酸化誘導体が生成され、置換反応によってさまざまな置換ピリベジル化合物が生成される可能性があります。
類似化合物との比較
Pramipexole: Another dopamine agonist used in Parkinson’s disease treatment.
Ropinirole: A non-ergot dopamine agonist with similar applications.
Apomorphine: A dopamine agonist used for acute management of Parkinson’s disease symptoms.
Comparison: Piribedil is unique due to its dual action on dopamine and adrenergic receptors, which provides a broader therapeutic effect . Unlike pramipexole and ropinirole, piribedil also has alpha-2 adrenergic antagonist properties, making it effective in treating a wider range of symptoms .
特性
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-4-17-16(18-5-1)20-8-6-19(7-9-20)11-13-2-3-14-15(10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQDPVLVUJFGPGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NC=CC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
52293-23-9 (mesylate), 78213-63-5 (mono-hydrochloride) | |
Record name | Piribedil [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9045188 | |
Record name | Piribedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3605-01-4 | |
Record name | Piribedil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3605-01-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piribedil [INN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003605014 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piribedil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12478 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Piribedil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9045188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piribedil | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.695 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PIRIBEDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DO22K1PRDJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of piribedil?
A1: Piribedil is a dopamine agonist with a high affinity for dopamine D2 and D3 receptors. [, , , , ] It mimics the effects of dopamine by binding to these receptors, primarily in the brain. This binding leads to downstream effects on dopaminergic pathways involved in motor control, mood regulation, and other functions. [, ]
Q2: Does piribedil interact with other receptor systems in addition to dopamine receptors?
A2: Yes, in addition to its dopaminergic activity, piribedil also exhibits antagonist properties at α2-adrenergic receptors. [, , , , ] This blockade of α2-adrenergic receptors contributes to its clinical profile and may play a role in its effects on vigilance, alertness, and potentially cognitive function. [, ]
Q3: How does piribedil's action on dopamine receptors differ from that of levodopa?
A3: While both piribedil and levodopa address Parkinson's disease symptoms by influencing dopaminergic pathways, they do so through different mechanisms. Levodopa is a precursor to dopamine and increases dopamine levels directly, while piribedil acts by directly stimulating dopamine receptors. [, , ] Research suggests that piribedil may be less prone to inducing dyskinesia, a common side effect of long-term levodopa treatment. [, ]
Q4: What is the molecular formula and molecular weight of piribedil?
A4: The molecular formula of piribedil is C19H20N4O2, and its molecular weight is 336.39 g/mol. []
Q5: Has piribedil been formulated into different drug delivery systems?
A6: Yes, researchers have explored various formulations to improve piribedil's delivery and effectiveness. These include transdermal patches, solid lipid microparticles, solid lipid nanoparticles, and nasal in-situ gels. [, , , ]
Q6: What is the rationale for developing different formulations of piribedil?
A7: Piribedil suffers from low aqueous solubility and a short elimination half-life. [] Different formulations have been explored to overcome these limitations, aiming for sustained release and improved bioavailability. [, , , ]
Q7: What is known about the metabolism of piribedil?
A9: Piribedil undergoes extensive metabolism, primarily in the liver. [] Studies using radiolabeled piribedil in rats identified several metabolites in urine and feces, including products of methylenedioxyphenyl bridge cleavage and oxidation. []
Q8: What preclinical models have been used to investigate the effects of piribedil?
A11: Several animal models have been employed, with a prominent focus on the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated primate model of Parkinson's disease. [, , ] Rodent models have also been utilized to evaluate its effects on motor function, cognition, and mood. [, , ]
Q9: Has piribedil been evaluated in clinical trials for conditions other than Parkinson's disease?
A12: Yes, in addition to its use in Parkinson's disease, clinical trials have investigated piribedil's efficacy in treating mild cognitive impairment and as an adjunct therapy for chronic heart failure. [, ]
Q10: Why are researchers exploring transdermal administration of piribedil?
A14: Transdermal delivery of piribedil through patches offers several potential advantages, including bypassing first-pass metabolism, achieving more sustained drug levels, and potentially reducing side effects associated with oral administration, such as nausea. []
Q11: What analytical techniques are commonly employed for quantifying piribedil and its metabolites?
A15: High-performance liquid chromatography (HPLC) coupled with UV detection is a widely used technique for the analysis of piribedil in various matrices. [, , ] Researchers have developed and validated different HPLC methods for assaying piribedil and its impurities in pharmaceutical formulations. [, ]
Q12: Are there specific analytical challenges associated with measuring piribedil?
A16: Piribedil's low aqueous solubility and extensive metabolism present challenges for analytical methods. [, ] Developing sensitive and selective methods that can accurately quantify piribedil and distinguish it from its metabolites is crucial.
Q13: What is the purpose of using 99mTc-TRODAT-1-SPECT imaging in piribedil research?
A17: 99mTc-TRODAT-1-SPECT is a neuroimaging technique that allows researchers to visualize and quantify dopamine transporter activity in the brain. [] This technique helps assess the impact of piribedil treatment on the dopaminergic system, particularly in the context of Parkinson's disease.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。